2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl
Description
2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl (CAS: Not explicitly provided; structurally related to compounds in ) is a brominated biphenyl derivative with substituents at the 2, 4, and 4' positions. The molecule consists of two benzene rings linked by a single bond, featuring:
- A bromine atom at position 2 (first ring), contributing steric bulk and electron-withdrawing effects.
- A methyl group at position 4 (first ring), providing electron-donating inductive effects.
- A fluorine atom at position 4' (second ring), imparting electronegativity and moderate polarity.
This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science due to the strategic placement of halogens and alkyl groups, which influence reactivity and binding properties.
Properties
Molecular Formula |
C13H10BrF |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
2-bromo-1-(4-fluorophenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3 |
InChI Key |
RYTGRRIOVMDCME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling Reaction
The most common and effective method for synthesizing this compound is the Suzuki–Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid, facilitating the formation of a new carbon–carbon bond under mild conditions.
| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-4-fluorobenzene + 4-methylphenylboronic acid | Pd(PPh3)4 or Pd(dppf)Cl2 | Toluene, ethanol, or aqueous base | 80–100 °C, 6–24 hours, base (K2CO3 or NaOH) | This compound | 70–85 |
- Mechanism: The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biphenyl product.
- Optimization: Reaction parameters such as catalyst loading, base type, solvent mixture, and temperature are optimized to maximize yield and minimize by-products.
This method is scalable and widely used in both laboratory and industrial settings due to its efficiency and selectivity.
Industrial Production Considerations
Industrial synthesis focuses on maximizing yield and purity while minimizing impurities such as dibrominated or over-substituted biphenyls. Automated control of reaction parameters (temperature, pressure, reagent concentration) is employed. Post-reaction purification often involves recrystallization or chromatographic techniques to isolate the desired product with high purity.
Related Preparative Steps and Intermediates
While the direct synthesis of this compound is typically via Suzuki coupling, the preparation of key intermediates such as 2-bromo-4-fluoroaniline derivatives is critical.
Preparation of 2-Bromo-4-fluoroacetanilide (Key Intermediate)
This intermediate is prepared from 4-fluoroaniline through acetylation followed by selective bromination:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acetylation | 4-Fluoroaniline + Acetic anhydride or Acetyl chloride, 50–100 °C | Forms 4-fluoroacetanilide intermediate |
| Bromination | Hydrobromic acid + oxidizing agent (H2O2, NaOCl, NaOBr, or peracetic acid), 30–60 °C | Selective bromination at 2-position; minimizes dibromo by-products |
| Purification | Sodium bisulfite decolorization, crystallization, recrystallization | Improves yield and purity of 2-bromo-4-fluoroacetanilide |
- The use of hydrobromic acid instead of elemental bromine reduces formation of dibromo impurities.
- Oxidizing agents assist in the bromination process to enhance selectivity and yield.
- The acetylation step protects the amine group during bromination, improving product specificity.
Chemical Reaction Analysis
Types of Reactions Involving this compound
| Reaction Type | Description | Typical Reagents/Conditions | Products |
|---|---|---|---|
| Substitution | Replacement of bromine by nucleophiles | Amines, thiols, alkoxides; basic conditions | Aminated or functionalized biphenyls |
| Oxidation/Reduction | Modifications of biphenyl core or substituents | KMnO4 (oxidation), LiAlH4 (reduction) | Oxidized or reduced derivatives |
Reaction Considerations
- Bromine substitution is the most common functionalization site, enabling further derivatization.
- Oxidation and reduction are less frequently applied but useful for modifying the biphenyl scaffold for specific applications.
Research Findings and Structural Analysis
Recent studies on fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed Suzuki–Miyaura coupling provide insights into the structural and spectroscopic properties relevant to this compound:
- High yields (~78%) are typical for similar fluorinated biphenyls synthesized by Suzuki coupling.
- Spectroscopic techniques such as UV–visible, FTIR, and NMR confirm the structural integrity of synthesized biphenyls.
- Single-crystal X-ray diffraction reveals monoclinic crystal systems with space groups consistent with substituted biphenyls.
- Density functional theory (DFT) calculations align well with experimental data, supporting the stability and reactivity profiles of these compounds.
- Molecular electrostatic potential analysis indicates significant dipole-dipole interactions, relevant for solubility and reactivity in polar solvents.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd-catalyzed cross-coupling of aryl halide and boronic acid | High yield, mild conditions, scalable | Requires expensive catalysts |
| Acetylation + Selective Bromination (for intermediates) | Protects amine group, selective bromination with hydrobromic acid and oxidants | High selectivity, reduced dibromo impurities | Multi-step, requires careful control of conditions |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Copper Catalysts: Used in diazotisation and coupling reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biphenyl derivatives with different substituents .
Scientific Research Applications
2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4’-fluoro-4-methyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine and fluorine substituents. In Suzuki–Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl core and the arylboronic acid . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Biphenyl Derivatives
Key Observations :
- Electron Effects : The target compound combines electron-withdrawing (Br, F) and donating (CH₃) groups, creating a unique electronic profile compared to derivatives dominated by halogens (e.g., 4-Bromo-4'-fluoro-1,1'-biphenyl) .
- Steric Effects : The methyl group at position 4 may hinder rotation around the biphenyl axis, affecting conformational stability.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Notes:
- log P : The target compound’s log P is higher than biphenyl due to bromine and methyl groups .
- Vapor Pressure : Halogens reduce volatility; the target compound is less volatile than biphenyl .
- Melting Points: Bromine increases melting points compared to non-halogenated analogs.
Toxicity and Handling
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-4'-fluoro-4-methyl-1,1'-biphenyl?
The compound can be synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions , leveraging aryl halides and boronic acids. For example:
- Use 2-bromo-4-methylphenylboronic acid and 4-fluorophenyl halide as precursors.
- Optimize reaction conditions (e.g., Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF/H₂O as solvent at 80–100°C). Purification typically involves column chromatography and recrystallization. This methodology is analogous to fluorinated biphenyl syntheses described in prior studies . Intermediate bromo-acetophenone derivatives (e.g., 2-bromo-4-methylpropiophenone) may also serve as starting materials .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and fluorine chemical shifts).
- X-ray crystallography : SHELX software refines crystal structures by analyzing diffraction data. For example, SHELXL resolves torsional angles and packing interactions in brominated biphenyl derivatives .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns for bromine/fluorine .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling and functionalization reactions?
Bromine’s electron-withdrawing nature activates the aryl ring for nucleophilic substitution or coupling reactions. Its position (ortho, meta, para) dictates steric and electronic effects:
- Para-substituted bromine (as in this compound) enhances regioselectivity in Suzuki couplings due to reduced steric hindrance.
- In contrast, ortho-substituted bromine may slow reactions due to steric bulk. Computational DFT studies can predict electronic effects, as seen in fluorinated biphenyl analogs . Phosphine ligands like AdBrettPhos may improve catalytic efficiency in challenging couplings .
Q. What challenges arise in chromatographic separation of biphenyl derivatives with similar substituents?
- Similar polarity : Bromine, fluorine, and methyl groups create minimal differences in retention times. Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) for resolution.
- GC-O (Gas Chromatography-Olfactometry) : Detects trace impurities (e.g., biphenyl contaminants) via sensory thresholds, as demonstrated in studies on 4-methyl-1,1'-biphenyl .
Q. How do microbial degradation pathways interact with brominated/fluorinated biphenyls?
- Meta-cleavage pathways : Bacteria like Beijerinckia sp. degrade biphenyls via dioxygenases (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase). Bromine and fluorine substituents may inhibit enzyme activity due to steric or electronic mismatches .
- Biodegradation assays : Monitor metabolite production (e.g., benzoate derivatives) using LC-MS to assess pathway efficiency.
Q. How can computational methods predict crystal packing and stability?
- SHELX refinement : Resolves unit cell parameters and hydrogen bonding using experimental diffraction data .
- Molecular docking : Simulates intermolecular interactions (e.g., halogen bonding between bromine and fluorine) to predict crystal lattice energy .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reactivity of brominated biphenyls?
Conflicting data may arise from substituent positioning or reaction conditions:
- Compare steric effects (e.g., para vs. ortho substitution) using X-ray structures .
- Replicate experiments under standardized conditions (e.g., Pd catalyst loading, solvent polarity) to isolate variables .
Methodological Best Practices
- Synthetic optimization : Screen ligands (e.g., AdBrettPhos) to enhance coupling yields .
- Crystallization : Use slow evaporation in dichloromethane/hexane to grow high-quality single crystals for SHELX analysis .
- Environmental testing : Combine GC-O and microbial assays to assess biphenyl persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
